molecular formula C9H8Cl2N2 B13044582 3-Amino-3-(2,5-dichlorophenyl)propanenitrile

3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Cat. No.: B13044582
M. Wt: 215.08 g/mol
InChI Key: IGPWVLBRVLHKDR-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8Cl2N2 It is characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination process, where 2,5-dichlorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-Amino-3-(2,5-dichlorophenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

3-Amino-3-(2,5-dichlorophenyl)propanenitrile can be compared with other similar compounds, such as:

    3-Amino-3-(2,4-dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    3-Amino-3-(2,5-difluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of chlorine.

    3-Amino-3-(2,5-dibromophenyl)propanenitrile: Similar structure but with bromine atoms instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of chlorine atoms at the 2 and 5 positions on the phenyl ring can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(2,5-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

IGPWVLBRVLHKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC#N)N)Cl

Origin of Product

United States

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